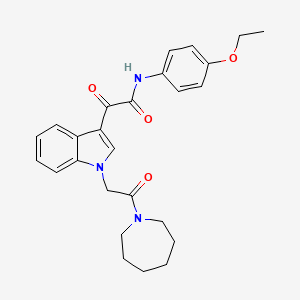

![molecular formula C24H22N4O5 B2379087 2-(3-(4-甲氧基苄基)-2,4-二氧代-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)-N-(4-甲氧基苯基)乙酰胺 CAS No. 921774-51-8](/img/structure/B2379087.png)

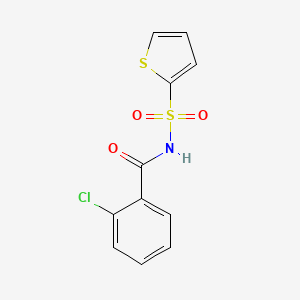

2-(3-(4-甲氧基苄基)-2,4-二氧代-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)-N-(4-甲氧基苯基)乙酰胺

货号 B2379087

CAS 编号:

921774-51-8

分子量: 446.463

InChI 键: ARLKCXRDKVMNHZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide” is a complex organic molecule. It is related to the family of pyrido[2,3-d]pyrimidin-4(1H)-ones . These compounds have been studied for their broad spectrum antibacterial activity and reasonable antifungal activity .

Synthesis Analysis

The synthesis of related compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found using DMF as a solvent, I2 (10 mol%) and a 30-minute reaction time compared to 15 hours for classic conventional heating . Another synthesis method involves the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its multiple functional groups. The compound may undergo reactions typical of pyrido[2,3-d]pyrimidin-4(1H)-ones .科学研究应用

- Researchers have explored the use of this compound in cascade reactions. For instance, a study reported the one-pot tandem synthesis of 4-(4-methoxyphenyl)butan-2-one directly from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst . This synthesis involves dehydrogenation, aldol condensation, and hydrogenation of C=C bonds. The bimetallic sites in the catalyst play a crucial role in these steps, and the support enhances the C–C coupling (aldol) process .

- Another approach involves a one-pot synthesis of 4-(4-methoxyphenyl)butan-2-ol from 4-methoxybenzaldehyde and acetone, combining aldol coupling and hydrogenation reactions in a single step .

- Additionally, it has been used in the synthesis of 1-naphthamide and diarylmethanes via Suzuki cross-coupling with potassium aryltrifluoroborates .

Cascade Reactions and Multifunctional Catalysts

Alternative Synthesis Routes

Versatile Research Chemical

Chemical Synthesis and Purity

未来方向

属性

IUPAC Name |

N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5/c1-32-18-9-5-16(6-10-18)14-28-23(30)22-20(4-3-13-25-22)27(24(28)31)15-21(29)26-17-7-11-19(33-2)12-8-17/h3-13H,14-15H2,1-2H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLKCXRDKVMNHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

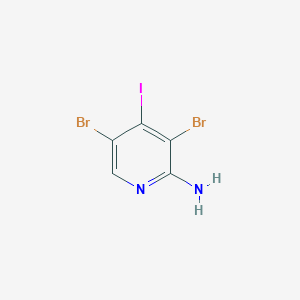

3,5-Dibromo-4-iodopyridin-2-amine

2379946-90-2

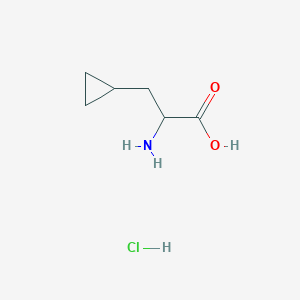

2-Amino-3-cyclopropylpropanoic acid hydrochloride

15785-52-1; 1803567-60-3

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2379008.png)

![2-(benzylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2379012.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2379014.png)

![N-[2-(Trifluoromethyl)-1,3-benzoxazol-6-yl]prop-2-enamide](/img/structure/B2379021.png)

![N-(4-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)

![3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2379027.png)